molecular formula C13H16O2 B14206005 Propan-2-yl 3-phenylbut-2-enoate CAS No. 828935-27-9

Propan-2-yl 3-phenylbut-2-enoate

Cat. No.: B14206005
CAS No.: 828935-27-9
M. Wt: 204.26 g/mol
InChI Key: CLXQCOVGANTJSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Propan-2-yl 3-phenylbut-2-enoate is a chemical compound that belongs to the class of cinnamate esters . It is known for its unique structure, which includes a phenyl group attached to a but-2-enoate moiety. This compound has a molecular weight of 204.115 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

Propan-2-yl 3-phenylbut-2-enoate can be synthesized through various organic synthesis methods. One common method involves the esterification of 3-phenylbut-2-enoic acid with propan-2-ol in the presence of an acid catalyst . The reaction typically requires refluxing the reactants in an organic solvent such as toluene or dichloromethane.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale esterification processes. These processes utilize continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common to accelerate the reaction .

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl 3-phenylbut-2-enoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Propan-2-yl 3-phenylbut-2-enoate has several applications in scientific research:

Comparison with Similar Compounds

Propan-2-yl 3-phenylbut-2-enoate can be compared with other cinnamate esters, such as:

  • Methyl cinnamate
  • Ethyl cinnamate
  • Butyl cinnamate

Uniqueness

What sets this compound apart is its specific ester group, which can influence its reactivity and biological activity. The presence of the propan-2-yl group can also affect its solubility and interaction with other molecules .

Similar Compounds

Properties

CAS No.

828935-27-9

Molecular Formula

C13H16O2

Molecular Weight

204.26 g/mol

IUPAC Name

propan-2-yl 3-phenylbut-2-enoate

InChI

InChI=1S/C13H16O2/c1-10(2)15-13(14)9-11(3)12-7-5-4-6-8-12/h4-10H,1-3H3

InChI Key

CLXQCOVGANTJSP-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)C=C(C)C1=CC=CC=C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.